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Compound of Interest

Compound Name: Omapatrilat metabolite M1-a

Cat. No.: B15191232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the in

vitro metabolism of omapatrilat, a vasopeptidase inhibitor. The following sections detail the

primary metabolic pathways, key metabolites, and experimental protocols for studying its

biotransformation using common in vitro models.

Introduction to Omapatrilat Metabolism
Omapatrilat undergoes extensive metabolism primarily in the liver.[1] In vitro studies are crucial

for elucidating the metabolic pathways, identifying the enzymes involved, and assessing the

potential for drug-drug interactions. The primary metabolic transformations of omapatrilat

include S-methylation, acyl glucuronidation, hydrolysis of the exocyclic amide bond, and the

formation of a mixed disulfide with L-cysteine.[2]

Key Metabolic Pathways and Metabolites
In vitro investigations have identified several key metabolites of omapatrilat. The major

pathways and resulting metabolites are summarized below.

Table 1: Major Metabolic Pathways and Metabolites of Omapatrilat
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Metabolic Pathway Metabolite Name/Code Description

S-methylation S-methyl omapatrilat
Methylation of the sulfhydryl

group.

S-methyl sulfoxide of

omapatrilat

Oxidation of the S-methyl

group.

S-methyl omapatrilat ring

sulfoxide

Oxidation of the sulfur atom

within the thiazepine ring.

Acyl Glucuronidation
Acyl glucuronide of S-methyl

omapatrilat

Conjugation of a glucuronic

acid moiety to the carboxylic

acid group of S-methyl

omapatrilat.

Amide Hydrolysis
(S)-2-thio-3-phenylpropionic

acid derivatives

Cleavage of the exocyclic

amide bond.

Disulfide Formation
Omapatrilat-L-cysteine

disulfide

Formation of a mixed disulfide

bond with L-cysteine.

Quantitative Data from In Vivo Studies
While detailed in vitro kinetic data is not extensively published, quantitative analysis of

omapatrilat and its metabolites in human plasma provides valuable context for in vitro studies.

Table 2: Quantitative Analysis of Omapatrilat and its Metabolites in Human Plasma

Analyte Limit of Quantitation (µg/L) Extraction Recovery (%)

Omapatrilat (BMS-186716) 0.2 60.5

BMS-196087 0.5 88.6

BMS-225308 1 76.3

BMS-198433 2 71.2

BMS-253653 10 26.6
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Data from Wang HY, et al. (2003).[3]

Experimental Protocols for In Vitro Metabolism
Studies
The following protocols provide a framework for investigating the metabolism of omapatrilat in

common in vitro systems.

Protocol 1: Metabolic Stability of Omapatrilat in Human
Liver Microsomes (HLM)
This protocol is designed to determine the rate of disappearance of omapatrilat when incubated

with HLM, providing an indication of its intrinsic clearance by Phase I and Phase II enzymes

present in the microsomal fraction.

Materials:

Omapatrilat

Pooled Human Liver Microsomes (HLM)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

UDP-glucuronic acid (UDPGA)

S-adenosyl-L-methionine (SAM)

Phosphate buffer (100 mM, pH 7.4)

Acetonitrile (ACN) or other suitable organic solvent for quenching

Internal standard (for analytical quantification)

96-well plates

Incubator/shaker (37°C)
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LC-MS/MS system for analysis

Experimental Workflow:

Preparation

Incubation

Analysis

Prepare Reagents:
- Omapatrilat stock solution

- HLM suspension
- Cofactor solutions (NADPH, UDPGA, SAM)
- Quenching solution with internal standard

Pre-incubate HLM and omapatrilat
at 37°C for 5 min

1.

Initiate reaction by adding
cofactor mix

2.

Incubate at 37°C with shaking.
Collect aliquots at specified time points

(e.g., 0, 5, 15, 30, 60 min)

3.

Quench reaction by adding
cold ACN with internal standard

4.

Centrifuge to precipitate protein

5.

Analyze supernatant by LC-MS/MS

6.

Determine percent of omapatrilat remaining
and calculate metabolic stability parameters

(t½, CLint)

7.
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Caption: Workflow for Omapatrilat Metabolic Stability Assay in HLM.

Procedure:

Prepare a stock solution of omapatrilat in a suitable solvent (e.g., DMSO) and dilute to the

final working concentration in phosphate buffer. The final concentration of the organic solvent

should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

Prepare the incubation mixture in a 96-well plate containing phosphate buffer, HLM (final

protein concentration typically 0.5-1.0 mg/mL), and omapatrilat.

Pre-incubate the plate at 37°C for 5 minutes with shaking.

Initiate the metabolic reaction by adding the cofactor mixture (NADPH regenerating system,

UDPGA, and SAM).

Incubate the plate at 37°C with constant shaking.

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the

incubation mixture and add it to a separate plate containing a cold quenching solution (e.g.,

acetonitrile with an internal standard) to stop the reaction.

Centrifuge the quenched samples to precipitate the microsomal proteins.

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining

concentration of omapatrilat.

Calculate the metabolic stability by plotting the natural logarithm of the percentage of

omapatrilat remaining versus time. The slope of the linear regression will give the elimination

rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be

calculated.

Protocol 2: Metabolite Identification of Omapatrilat using
Human Hepatocytes
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This protocol utilizes cryopreserved human hepatocytes, which contain a broader range of

Phase I and Phase II metabolic enzymes and cofactors, to identify the metabolites of

omapatrilat.

Materials:

Omapatrilat

Cryopreserved human hepatocytes

Hepatocyte culture medium (e.g., Williams' Medium E)

Collagen-coated plates

Incubator (37°C, 5% CO₂)

Acetonitrile (ACN) or other suitable organic solvent for quenching

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system for analysis

Experimental Workflow:
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Cell Culture Preparation

Incubation and Sampling

Metabolite Analysis

Thaw cryopreserved hepatocytes

Plate hepatocytes on
collagen-coated plates

1.

Allow cells to attach and stabilize
(typically 2-4 hours)

2.

Add omapatrilat to the culture medium

3.

Incubate at 37°C, 5% CO₂

4.

Collect aliquots of the medium and/or cell lysate
at various time points (e.g., 0, 1, 4, 24 hours)

5.

Quench samples with cold ACN

6.

Process samples (e.g., centrifuge)

7.

Analyze by LC-HRMS

8.

Identify potential metabolites based on
accurate mass and fragmentation patterns

9.

Click to download full resolution via product page

Caption: Workflow for Omapatrilat Metabolite Identification in Hepatocytes.
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Procedure:

Thaw and plate cryopreserved human hepatocytes onto collagen-coated plates according to

the supplier's instructions.

Allow the cells to attach and form a monolayer in a humidified incubator at 37°C with 5%

CO₂.

Prepare a stock solution of omapatrilat and add it to the hepatocyte culture medium at the

desired final concentration.

Incubate the hepatocytes with the omapatrilat-containing medium for various time points

(e.g., 0, 1, 4, and 24 hours).

At each time point, collect aliquots of the incubation medium and/or lyse the cells to analyze

both extracellular and intracellular metabolites.

Quench the samples immediately with a cold organic solvent like acetonitrile to stop

enzymatic activity.

Process the samples by centrifugation to remove cellular debris.

Analyze the samples using LC-HRMS. This will allow for the detection of the parent drug and

its metabolites based on their accurate mass-to-charge ratio (m/z).

Identify potential metabolites by comparing the mass spectra of the samples to a control

(time 0) and looking for new peaks with plausible metabolic transformations (e.g., +14 Da for

methylation, +176 Da for glucuronidation, +16 Da for oxidation). Fragmentation data

(MS/MS) can be used to confirm the structure of the metabolites.

Omapatrilat Metabolic Pathway
The following diagram illustrates the known metabolic transformations of omapatrilat based on

in vivo and inferred in vitro data.
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Caption: Proposed Metabolic Pathways of Omapatrilat.

Conclusion
The in vitro models and protocols described provide a robust framework for characterizing the

metabolism of omapatrilat. By utilizing human liver microsomes and hepatocytes, researchers

can gain valuable insights into the metabolic stability, clearance pathways, and potential for

drug interactions of this compound. This information is essential for supporting drug

development and ensuring the safe and effective use of omapatrilat in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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